molecular formula C17H18N2O2S2 B2662886 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-60-8

2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole

Cat. No. B2662886
M. Wt: 346.46
InChI Key: ALXUSJOBQDDUJC-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole (abbreviated as BMSDI) is a chemical compound with a unique molecular structure. It has garnered attention due to its potential applications in various fields, including medicine, biochemistry, and materials science. The compound’s intriguing properties make it an interesting subject for scientific exploration.



Synthesis Analysis

The synthesis of BMSDI involves specific chemical reactions and steps. While I don’t have access to specific papers detailing its synthesis, researchers typically employ organic synthesis techniques to create BMSDI. These methods may include condensation reactions, cyclization, and sulfonation processes. Further investigation into published literature would provide more precise details on its synthesis.



Molecular Structure Analysis

BMSDI’s molecular formula is C~17~H~16~N~2~O~2~S~2~ , and its molecular weight is approximately 362.46 g/mol 1. The compound features an imidazole ring, a sulfone group, and a benzylsulfanyl substituent. Understanding its three-dimensional structure, bond angles, and functional groups is crucial for elucidating its properties and reactivity.



Chemical Reactions Analysis

BMSDI’s chemical reactivity likely involves interactions with nucleophiles, electrophiles, and other functional groups. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal its reactivity patterns. Researchers may explore its reactions with other compounds, including nucleophilic substitutions, oxidation, and reduction processes.



Physical And Chemical Properties Analysis


  • Solubility : Investigate BMSDI’s solubility in different solvents (e.g., water, organic solvents) to assess its practical utility.

  • Melting Point : Determine the melting point to understand its stability and potential applications.

  • UV-Vis Absorption : Study its absorption spectrum to identify characteristic wavelengths.

  • Stability : Assess its stability under varying conditions (e.g., temperature, pH).

  • Density : Measure its density to understand its physical behavior.


Safety And Hazards

Safety precautions are crucial when handling BMSDI:



  • Toxicity : Investigate its toxicity profile through animal studies and in vitro assays.

  • Handling : Use appropriate protective gear (gloves, goggles) during synthesis and handling.

  • Storage : Store BMSDI away from incompatible materials and under controlled conditions.


Future Directions


  • Biological Applications : Explore BMSDI’s potential as a drug candidate or bioactive molecule.

  • Materials Science : Investigate its use in material synthesis (e.g., polymers, nanoparticles).

  • Structure-Activity Relationship : Correlate its structure with its properties for optimization.

  • Computational Studies : Conduct molecular modeling and simulations to predict behavior.


properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-14-7-9-16(10-8-14)23(20,21)19-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXUSJOBQDDUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole

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